molecular formula C8H4ClF5 B1391511 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene CAS No. 1214347-72-4

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene

Cat. No. B1391511
M. Wt: 230.56 g/mol
InChI Key: IWONFAWJWQBNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene, commonly known as 2C-DFT, is a fluorinated chlorobenzene derivative. It is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound has a wide range of properties and is used in various fields such as organic chemistry, materials science, and biochemistry.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Metalation of Halobenzotrifluorides : Chloro(trifluoromethyl)benzenes, including compounds similar to 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene, have been studied for their reactivity in metalation processes. These compounds undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums, offering a pathway to explore regioselective synthesis (Mongin, Desponds, & Schlosser, 1996).

Electrochemical Fluorination

  • Electrochemical Fluorination Studies : Research has shown that benzenes containing trifluoromethyl groups, similar to the chemical , can be effectively transformed through electrochemical fluorination. This process yields various perfluorocyclohexane derivatives, demonstrating the compound's potential in synthesizing fluorinated organic compounds (Yonekura, Nagase, Baba, Kodaira, & Abe, 1976).

Fungicide Research

  • Structural Analysis in Fungicides : The compound has been analyzed in the context of fluazinam, a fungicide, where its crystal structure and intermolecular interactions have been examined. This research aids in understanding the molecular basis of its fungicidal activity (Jeon, Kim, Lee, & Kim, 2013).

Material Science

  • Polymer Synthesis : The synthesis and characterization of novel fluorine-containing polyetherimides involve the use of similar chloro-trifluoromethyl benzenes. Such research is pivotal in the development of new materials with unique properties like high thermal stability and solubility in organic solvents (Yu Xin-hai, 2010).

Organic Chemistry and Medicinal Applications

  • Pesticide Synthesis : This compound has been used in the synthesis of novel pesticides, such as Bistrifluron, illustrating its potential in agricultural chemical research (Liu An-chan, 2015).
  • Pharmaceutical Intermediates : It has also been used as an intermediate in the synthesis of various pharmacologically relevant compounds, showing its significance in medicinal chemistry (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).

Catalysis

  • Catalytic Applications : Studies in catalysis have demonstrated its use in trifluoromethylation reactions of aromatic compounds, indicating its role in facilitating specific chemical transformations (Mejía & Togni, 2012).

Polymer Chemistry

  • Polymer Research : Research into the complexation of trifluoromethanesulphonates in polymer chemistry has shown applications for similar compounds, highlighting their role in understanding polymer-solvent interactions (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

properties

IUPAC Name

2-chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWONFAWJWQBNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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